molecular formula C12H19IN2O B1653547 1-cyclopentyl-4-iodo-5-(propoxymethyl)-1H-pyrazole CAS No. 1856058-19-9

1-cyclopentyl-4-iodo-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B1653547
CAS No.: 1856058-19-9
M. Wt: 334.20
InChI Key: WNCWDDNSAQRALO-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In the case of 1-cyclopentyl-4-iodo-5-(propoxymethyl)-1H-pyrazole, it has additional functional groups attached to the pyrazole ring, including a cyclopentyl group, an iodo group, and a propoxymethyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives usually involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine or its derivatives. The specific synthesis route for this compound would depend on the available starting materials and the desired conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring is planar due to the sp2 hybridization of its atoms. The cyclopentyl, iodo, and propoxymethyl groups would be attached to the pyrazole ring at the 1, 4, and 5 positions, respectively .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The reactivity of this compound would be influenced by the electron-withdrawing iodo group and the electron-donating cyclopentyl and propoxymethyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity. These properties would need to be determined experimentally for this compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s difficult to predict the mechanism of action of 1-cyclopentyl-4-iodo-5-(propoxymethyl)-1H-pyrazole .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to assess the safety and hazards of 1-cyclopentyl-4-iodo-5-(propoxymethyl)-1H-pyrazole .

Future Directions

Future research on 1-cyclopentyl-4-iodo-5-(propoxymethyl)-1H-pyrazole could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in fields such as medicinal chemistry .

Properties

IUPAC Name

1-cyclopentyl-4-iodo-5-(propoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN2O/c1-2-7-16-9-12-11(13)8-14-15(12)10-5-3-4-6-10/h8,10H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCWDDNSAQRALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1C2CCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219593
Record name 1H-Pyrazole, 1-cyclopentyl-4-iodo-5-(propoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856058-19-9
Record name 1H-Pyrazole, 1-cyclopentyl-4-iodo-5-(propoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856058-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-cyclopentyl-4-iodo-5-(propoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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